molecular formula C11H12N4O2 B3037158 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide CAS No. 446276-08-0

2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide

Cat. No.: B3037158
CAS No.: 446276-08-0
M. Wt: 232.24 g/mol
InChI Key: IXWAAVOKADHTFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,4-dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-9(13)8-6-15(11(17)14-10(8)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWAAVOKADHTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1C2=CC=CC=C2)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201538
Record name Hexahydro-2,4-dioxo-1-phenyl-5-pyrimidinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-08-0
Record name Hexahydro-2,4-dioxo-1-phenyl-5-pyrimidinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2,4-dioxo-1-phenyl-5-pyrimidinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
Reactant of Route 2
2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
Reactant of Route 3
2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
Reactant of Route 4
2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
Reactant of Route 5
2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide
Reactant of Route 6
2,4-Dioxo-1-phenyl-1,3-diazinane-5-carboximidamide

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